molecular formula C21H28N4OS B308488 3'-(hexylthio)-7'H-spiro[cyclohexane-1,6'-[1,2,4]triazino[5,6-d][3,1]benzoxazepine]

3'-(hexylthio)-7'H-spiro[cyclohexane-1,6'-[1,2,4]triazino[5,6-d][3,1]benzoxazepine]

Cat. No. B308488
M. Wt: 384.5 g/mol
InChI Key: TXWOPRYIQZVUFO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3'-(hexylthio)-7'H-spiro[cyclohexane-1,6'-[1,2,4]triazino[5,6-d][3,1]benzoxazepine], also known as HTB, is a novel compound with potential applications in scientific research. It is a member of the spirobenzoxazepine family of compounds, which have been shown to exhibit a range of biological activities. In

Mechanism of Action

The exact mechanism of action of 3'-(hexylthio)-7'H-spiro[cyclohexane-1,6'-[1,2,4]triazino[5,6-d][3,1]benzoxazepine] is not fully understood, but it is believed to involve the inhibition of various signaling pathways. 3'-(hexylthio)-7'H-spiro[cyclohexane-1,6'-[1,2,4]triazino[5,6-d][3,1]benzoxazepine] has been shown to inhibit the PI3K/Akt/mTOR signaling pathway, which is involved in cell proliferation and survival. It has also been shown to inhibit the NF-κB signaling pathway, which is involved in inflammation and immune response. Additionally, 3'-(hexylthio)-7'H-spiro[cyclohexane-1,6'-[1,2,4]triazino[5,6-d][3,1]benzoxazepine] has been shown to inhibit the replication of herpes simplex virus by interfering with the viral DNA polymerase.
Biochemical and Physiological Effects:
3'-(hexylthio)-7'H-spiro[cyclohexane-1,6'-[1,2,4]triazino[5,6-d][3,1]benzoxazepine] has been shown to have a range of biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells, inhibit the production of pro-inflammatory cytokines, and inhibit the replication of herpes simplex virus. In addition, 3'-(hexylthio)-7'H-spiro[cyclohexane-1,6'-[1,2,4]triazino[5,6-d][3,1]benzoxazepine] has been shown to have antioxidant effects and to protect against oxidative stress. 3'-(hexylthio)-7'H-spiro[cyclohexane-1,6'-[1,2,4]triazino[5,6-d][3,1]benzoxazepine] has also been shown to have neuroprotective effects, protecting against neurodegeneration in animal models of Alzheimer's disease.

Advantages and Limitations for Lab Experiments

3'-(hexylthio)-7'H-spiro[cyclohexane-1,6'-[1,2,4]triazino[5,6-d][3,1]benzoxazepine] has several advantages for use in lab experiments. It is a highly pure and stable compound, making it suitable for use in cell culture and animal studies. It has been shown to exhibit a range of biological activities, making it a versatile compound for studying various disease states. However, there are also limitations to using 3'-(hexylthio)-7'H-spiro[cyclohexane-1,6'-[1,2,4]triazino[5,6-d][3,1]benzoxazepine] in lab experiments. It has not yet been studied extensively in humans, and its safety and toxicity profile are not fully understood. In addition, the exact mechanism of action of 3'-(hexylthio)-7'H-spiro[cyclohexane-1,6'-[1,2,4]triazino[5,6-d][3,1]benzoxazepine] is not fully understood, which may limit its potential applications.

Future Directions

There are several future directions for research on 3'-(hexylthio)-7'H-spiro[cyclohexane-1,6'-[1,2,4]triazino[5,6-d][3,1]benzoxazepine]. One area of research is to further elucidate the mechanism of action of 3'-(hexylthio)-7'H-spiro[cyclohexane-1,6'-[1,2,4]triazino[5,6-d][3,1]benzoxazepine], which may lead to the development of more targeted therapies. Another area of research is to study the safety and toxicity profile of 3'-(hexylthio)-7'H-spiro[cyclohexane-1,6'-[1,2,4]triazino[5,6-d][3,1]benzoxazepine] in humans, which may pave the way for clinical trials. Additionally, 3'-(hexylthio)-7'H-spiro[cyclohexane-1,6'-[1,2,4]triazino[5,6-d][3,1]benzoxazepine] may have potential applications in the treatment of neurodegenerative diseases, such as Alzheimer's disease. Further research is needed to explore these potential applications and to fully understand the biological effects of 3'-(hexylthio)-7'H-spiro[cyclohexane-1,6'-[1,2,4]triazino[5,6-d][3,1]benzoxazepine].
In conclusion, 3'-(hexylthio)-7'H-spiro[cyclohexane-1,6'-[1,2,4]triazino[5,6-d][3,1]benzoxazepine] is a novel compound with potential applications in scientific research. It has been shown to exhibit a range of biological activities, including antitumor, anti-inflammatory, and antiviral effects. The synthesis of 3'-(hexylthio)-7'H-spiro[cyclohexane-1,6'-[1,2,4]triazino[5,6-d][3,1]benzoxazepine] has been optimized to yield high purity and yield, making it a suitable compound for research applications. While there are limitations to using 3'-(hexylthio)-7'H-spiro[cyclohexane-1,6'-[1,2,4]triazino[5,6-d][3,1]benzoxazepine] in lab experiments, there are also several future directions for research on this compound. Further research is needed to fully understand the potential applications of 3'-(hexylthio)-7'H-spiro[cyclohexane-1,6'-[1,2,4]triazino[5,6-d][3,1]benzoxazepine] in the treatment of various disease states.

Synthesis Methods

The synthesis of 3'-(hexylthio)-7'H-spiro[cyclohexane-1,6'-[1,2,4]triazino[5,6-d][3,1]benzoxazepine] involves the reaction of 6-chloro-1,2-benzoxazepine with 1-hexanethiol and sodium hydride in DMF at 110°C. The resulting product is then reacted with 5-aminotriazole in the presence of potassium carbonate to yield 3'-(hexylthio)-7'H-spiro[cyclohexane-1,6'-[1,2,4]triazino[5,6-d][3,1]benzoxazepine]. The synthesis of 3'-(hexylthio)-7'H-spiro[cyclohexane-1,6'-[1,2,4]triazino[5,6-d][3,1]benzoxazepine] has been optimized to yield high purity and yield, making it a suitable compound for research applications.

Scientific Research Applications

3'-(hexylthio)-7'H-spiro[cyclohexane-1,6'-[1,2,4]triazino[5,6-d][3,1]benzoxazepine] has been shown to exhibit a range of biological activities, including antitumor, anti-inflammatory, and antiviral effects. It has been studied in vitro and in vivo, and has shown promising results in preclinical studies. 3'-(hexylthio)-7'H-spiro[cyclohexane-1,6'-[1,2,4]triazino[5,6-d][3,1]benzoxazepine] has been shown to inhibit the proliferation of cancer cells and induce apoptosis in various cancer cell lines. It has also been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines. In addition, 3'-(hexylthio)-7'H-spiro[cyclohexane-1,6'-[1,2,4]triazino[5,6-d][3,1]benzoxazepine] has been shown to have antiviral effects against herpes simplex virus type 1 and type 2.

properties

Product Name

3'-(hexylthio)-7'H-spiro[cyclohexane-1,6'-[1,2,4]triazino[5,6-d][3,1]benzoxazepine]

Molecular Formula

C21H28N4OS

Molecular Weight

384.5 g/mol

IUPAC Name

3-hexylsulfanylspiro[7H-[1,2,4]triazino[5,6-d][3,1]benzoxazepine-6,1//'-cyclohexane]

InChI

InChI=1S/C21H28N4OS/c1-2-3-4-10-15-27-20-22-19-18(24-25-20)16-11-6-7-12-17(16)23-21(26-19)13-8-5-9-14-21/h6-7,11-12,23H,2-5,8-10,13-15H2,1H3

InChI Key

TXWOPRYIQZVUFO-UHFFFAOYSA-N

SMILES

CCCCCCSC1=NC2=C(C3=CC=CC=C3NC4(O2)CCCCC4)N=N1

Canonical SMILES

CCCCCCSC1=NC2=C(C3=CC=CC=C3NC4(O2)CCCCC4)N=N1

Origin of Product

United States

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